molecular formula C13H17N3O B3055326 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)- CAS No. 63959-26-2

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)-

Cat. No.: B3055326
CAS No.: 63959-26-2
M. Wt: 231.29 g/mol
InChI Key: KWKKMAWHMMLZRR-UHFFFAOYSA-N
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Description

The compound 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)- (hereafter referred to as the "target compound") belongs to the benzimidazolone class, characterized by a bicyclic structure comprising fused benzene and imidazolone rings. The substitution at the 1-position with a 1-methyl-4-piperidinyl group distinguishes it from other derivatives.

Key structural features:

  • Core structure: 1,3-dihydro-2H-benzimidazol-2-one (C₇H₆N₂O, MW 134.14) .
  • Substituent: A 1-methyl-4-piperidinyl group (C₆H₁₂N-CH₃) attached to the nitrogen at position 1.
  • Molecular formula: Deduced as C₁₂H₁₅N₃O (MW 217.27 g/mol) based on analogs in and .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-15-8-6-10(7-9-15)16-12-5-3-2-4-11(12)14-13(16)17/h2-5,10H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKKMAWHMMLZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634952
Record name 1-(1-Methylpiperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63959-26-2
Record name 1-(1-Methylpiperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)- typically involves a multi-step pathway starting from commercially available 2-nitroaniline . The process includes nitration, reduction, and cyclization reactions to form the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Inhibition of DNA Glycosylases

Recent studies have demonstrated that derivatives of 2H-benzimidazol-2-one exhibit potent inhibitory effects on 8-Oxo Guanine DNA Glycosylase (OGG1), an enzyme involved in DNA repair. This inhibition is crucial for developing therapeutic agents targeting cancer and neurodegenerative diseases. For instance, a study optimized N-piperidinyl-benzimidazolones to enhance selectivity and potency against OGG1, providing a promising avenue for cancer therapeutics .

Neuropharmacological Studies

The compound has been investigated for its neuropharmacological properties, particularly its interaction with neurotransmitter systems. It has shown potential in modulating dopamine receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The ability to influence dopaminergic pathways positions this compound as a candidate for developing treatments for mood disorders and cognitive dysfunctions .

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 2H-benzimidazol-2-one possess analgesic and anti-inflammatory effects. These compounds may serve as leads for new pain management therapies by targeting nociceptive pathways involved in pain perception and inflammation .

Case Study 1: OGG1 Inhibition

A comprehensive study focused on synthesizing and evaluating a series of N-piperidinyl-benzimidazolones revealed that specific modifications to the benzimidazole ring significantly enhanced OGG1 inhibition. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better efficacy against tumor cells exhibiting high levels of oxidative DNA damage.

Case Study 2: Neuropharmacology

In a neuropharmacological context, researchers explored the effects of 2H-benzimidazol-2-one derivatives on behavioral models of anxiety and depression. The results indicated that these compounds could effectively reduce anxiety-like behaviors in rodent models, suggesting their potential use in treating anxiety disorders.

Study Focus Findings
Study 1OGG1 InhibitionEnhanced selectivity and potency against OGG1 with specific derivatives
Study 2NeuropharmacologyReduction of anxiety-like behaviors in rodent models

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Substituent(s) CAS Number Key Application/Activity References
Target Compound C₁₂H₁₅N₃O 217.27 g/mol 1-Methyl-4-piperidinyl Not specified Pharmaceutical intermediate (inferred)
Flibanserin C₂₀H₂₁F₃N₄O 390.41 g/mol Piperazinyl-ethyl with 3-(trifluoromethyl)phenyl 167933-07-5 HSDD treatment (5-HT1A agonist/5-HT2A antagonist)
1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one C₁₂H₁₃N₃O 215.25 g/mol Tetrahydro-4-pyridinyl 2147-83-3 Pharmaceutical intermediate
NS-1619 C₁₅H₈F₆N₂O₂ 362.23 g/mol 2-Hydroxy-5-(trifluoromethyl)phenyl 153587-01-0 BK channel activator (neuropathic pain)

Key Differences and Implications

Substituent Chemistry
  • Target Compound vs. Flibanserin: The target compound features a piperidinyl group (6-membered ring with one nitrogen), whereas Flibanserin has a piperazinyl group (6-membered ring with two nitrogens) connected via an ethyl chain to a trifluoromethylphenyl group. This difference impacts receptor binding: Flibanserin’s piperazinyl-ethyl chain enables dual 5-HT1A/5-HT2A activity, while the target compound’s simpler structure may target distinct pathways .
Pharmacological Activity
  • The target compound’s smaller substituent may limit such activity .
  • Neuropathic Pain Modulators : NS-1619 () and related BK channel activators () contain electron-withdrawing groups (e.g., -CF₃) that enhance ion channel binding. The target compound lacks these groups, indicating divergent therapeutic targets .
Physicochemical Properties
  • Solubility : Flibanserin is poorly soluble in neutral pH but dissolves in acidic conditions (0.01 N HCl) . The target compound’s methyl-piperidinyl group may improve solubility in organic solvents, though experimental data are needed.
  • Synthetic Complexity : The target compound’s synthesis likely involves fewer steps compared to Flibanserin, which requires multi-component coupling (e.g., piperazinyl-ethyl linkage) .

Therapeutic Potential

  • Target Compound : While direct activity data are absent, its structural similarity to intermediates () suggests utility in central nervous system (CNS) or oncology drug development. Piperidine derivatives are common in dopamine receptor modulators, hinting at possible antipsychotic or antiemetic applications .
  • Flibanserin : Approved for hypoactive sexual desire disorder (HSDD), its mechanism involves serotonin receptor modulation. The ethyl-piperazinyl chain is critical for 5-HT1A/5-HT2A affinity .

Biological Activity

Overview

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)- is a heterocyclic compound recognized for its diverse biological activities. This compound, characterized by its unique structural features, has been the subject of various studies investigating its pharmacological properties, particularly in the realms of neuropharmacology and antimicrobial activity.

  • Molecular Formula : C19H21N3O
  • Molecular Weight : 312.42 g/mol
  • CAS Number : 63959-26-2
  • IUPAC Name : 1-(1-methyl-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in neurotransmission and cellular processes. It has been shown to exhibit cytotoxic effects against various cancer cell lines by disrupting DNA replication and protein synthesis pathways. Additionally, its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and schizophrenia .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of related benzimidazole derivatives. For instance, novel analogs of 1,3-dihydro-2H-benzimidazol-2-one have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy was measured by the zone of inhibition method, with results indicating that certain derivatives exhibited high activity levels .

CompoundE. coli (mm)P. aeruginosa (mm)S. aureus (mm)S. pyogenes (mm)
6a16151618
6e29282424
Ciprofloxacin (control)28262122

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have shown that it can inhibit the growth of leukemia cell lines, suggesting its role as a promising candidate for cancer therapeutics . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Studies

  • Antibacterial Study : A study conducted on several benzimidazole derivatives demonstrated that compounds like 6e and 6f showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .
  • Anticancer Research : Research focusing on the cytotoxic effects of benzimidazole derivatives revealed that they could effectively target cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Q & A

Q. How can researchers leverage dimeric benzimidazol-2-one derivatives for enhanced pharmacological profiles?

  • Methodological Answer : Dimeric structures (e.g., 1,3-bis(3-chloropropyl)) are synthesized via alkylation of monomeric precursors using 1,4-dibromobutane. These derivatives show improved DNA intercalation activity, with IC₅₀ values 10-fold lower than monomers in anticancer assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)-
Reactant of Route 2
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2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)-

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